Product packaging for 5,8,11,14,17-Pentaoxaheneicosane(Cat. No.:CAS No. 112-98-1)

5,8,11,14,17-Pentaoxaheneicosane

Cat. No.: B085850
CAS No.: 112-98-1
M. Wt: 306.44 g/mol
InChI Key: MQGIBEAIDUOVOH-UHFFFAOYSA-N
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Description

5,8,11,14,17-Pentaoxaheneicosane is a synthetic organic compound with the molecular formula C16H34O5 and is characterized by its structure as a long-chain aliphatic ether . As a polyether, this compound features multiple oxygen atoms integrated into its carbon chain, which may influence its properties such as solvation, coordination, and phase-transfer capabilities. Researchers may investigate its potential as a precursor in organic synthesis, a model compound for studying polyether behavior, or a building block for more complex macromolecular structures. The specific biochemical or pharmacological mechanisms of action, along with detailed research applications, are areas for further investigation. For comprehensive data including spectral information, physical properties, and safety details, researchers are encouraged to consult official chemical databases and scientific literature. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O5 B085850 5,8,11,14,17-Pentaoxaheneicosane CAS No. 112-98-1

Properties

IUPAC Name

1-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H34O5/c1-3-5-7-17-9-11-19-13-15-21-16-14-20-12-10-18-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGIBEAIDUOVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOCCOCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059424
Record name 5,8,11,14,17-Pentaoxaheneicosane
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Molecular Weight

306.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112-98-1
Record name 5,8,11,14,17-Pentaoxaheneicosane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PEG-4 dibutyl ether
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Record name 5,8,11,14,17-Pentaoxaheneicosane
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Record name 5,8,11,14,17-Pentaoxaheneicosane
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Molecular Structure and Conformational Dynamics of 5,8,11,14,17 Pentaoxaheneicosane

Theoretical Investigations of Conformational Landscapes and Isomerism

The conformational landscape of flexible molecules like 5,8,11,14,17-Pentaoxaheneicosane is inherently complex. Theoretical and computational chemistry provide powerful tools to explore this landscape. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to investigate the potential energy surface and identify stable conformers. researchgate.net For polyethers, the rotational barriers around the C-O and C-C bonds are relatively low, leading to a multitude of possible conformations.

The key dihedral angles that define the conformation are those of the O-C-C-O and C-O-C-C linkages. The orientation around the C-C bonds can be either gauche (approximately ±60°) or anti (180°), while the C-O bonds also exhibit similar torsional isomerism. Theoretical studies on shorter glymes have shown that the gauche conformation of the O-C-C-O segment is often energetically preferred, a phenomenon attributed to the "gauche effect." This preference can lead to the polyether chain adopting a helical or pseudo-cyclic arrangement in the gas phase or in non-polar solvents. Computational studies are essential for calculating the relative energies of these conformers and the energy barriers between them.

Spectroscopic Approaches for Elucidating Preferred Conformations in Different States

Spectroscopic techniques are vital for experimentally validating the theoretical predictions of preferred conformations. Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is particularly sensitive to the conformational state of the polyether backbone. Specific vibrational modes, especially the C-O stretching and CH₂ rocking modes, appear at different frequencies depending on the local gauche or anti arrangement of the ether linkages. For instance, studies on shorter glymes have demonstrated that changes in the Raman spectra in aqueous solutions can be correlated with a shift in the conformational equilibrium of the OCH₂–CH₂O segment. nih.gov

Influence of Solvent and Temperature on Molecular Conformation

The conformational equilibrium of this compound is highly sensitive to its environment, namely the solvent and temperature.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role. In non-polar solvents, intramolecular forces and the inherent conformational preferences (like the gauche effect) dominate, often favoring compact, helical structures. In polar, protic solvents like water, the situation is more complex. The hydrophilic ether oxygens can form hydrogen bonds with water molecules, while the butyl end-groups and ethylene (B1197577) backbones exhibit hydrophobic character. This can lead to a phenomenon known as hydrophobic hydration. mdpi.com Studies on glymes in water have shown that the poly(ethylene oxide) chain tends to favor the gauche conformation at certain concentrations. nih.gov Computational studies on other flexible molecules have confirmed that solvent effects can dramatically alter the conformational profile, shifting the equilibrium between different structures like helices and more extended forms. rsc.org

Derivation of Structure-Reactivity Relationships from Conformational Analysis

The relationship between the three-dimensional structure of this compound and its reactivity is a direct consequence of its conformational flexibility. The most significant aspect of its reactivity is the ability of the ether oxygen atoms to coordinate with metal cations.

Polyethers like this one are known to act as acyclic analogues of crown ethers. mdpi.com The ability to adopt a specific, pseudo-cyclic conformation allows the lone pairs of the oxygen atoms to point inwards, creating a cavity that can effectively solvate cations. The size and shape of this cavity are determined by the chain's conformation. This chelating ability is fundamental to their use as phase-transfer catalysts and as effective solvents for reactions involving alkali metals. nih.govmdpi.com The strength of this coordination is a function of the cation's size and charge, and the ability of the glyme to adopt the optimal conformation to match. The hydrophobic butyl groups at the ends of the chain enhance the solubility of the resulting complex in non-polar organic solvents, which is crucial for many of its applications. Therefore, the molecule's function as a complexing agent is directly derived from its ability to dynamically organize its structure in response to its environment.

Synthetic Methodologies and Derivatization Strategies for 5,8,11,14,17 Pentaoxaheneicosane

Established Synthetic Routes for Linear Pentaethers

The most established and widely used method for synthesizing linear ethers, including pentaethers like 5,8,11,14,17-Pentaoxaheneicosane, is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve reacting the sodium salt of an appropriate oligo(ethylene glycol) with an alkyl halide.

The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. wikipedia.org The reaction works best with primary alkyl halides to avoid competing elimination reactions that are common with secondary and tertiary halides. masterorganicchemistry.com

A practical approach to synthesizing this compound would involve tetraethylene glycol as a key precursor. One of the terminal hydroxyl groups of tetraethylene glycol can be deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide can then be reacted with a suitable four-carbon alkyl halide, such as 1-bromobutane, to form the target molecule, which is also known as tetraethylene glycol monobutyl ether. cas.org

Table 1: Key Reactants in Williamson Ether Synthesis for this compound

Reactant Type Example Role
Polyether PrecursorTetraethylene GlycolProvides the oligo(ethylene glycol) backbone
BaseSodium Hydride (NaH)Deprotonates the alcohol to form the alkoxide
Alkylating Agent1-BromobutaneProvides the terminal alkyl group
SolventTetrahydrofuran (THF)Provides a suitable reaction medium

Development of Novel and Efficient Synthesis Protocols

To overcome some of the limitations of the classical Williamson ether synthesis, such as the need for strictly anhydrous conditions and sometimes harsh reaction conditions, novel protocols have been developed. One of the most significant advancements is the use of phase-transfer catalysis (PTC). acs.orgacs.orgnumberanalytics.com

Phase-transfer catalysis facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase). acs.orgnumberanalytics.com In the context of ether synthesis, an alkoxide can be generated in an aqueous phase using a strong base like sodium hydroxide, and a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the alkoxide into the organic phase where the alkyl halide is dissolved. acs.orgcrdeepjournal.org This method often leads to faster reactions, milder conditions, and eliminates the need for expensive anhydrous solvents. acs.orgacs.org

Another approach involves the use of solid-supported reagents or catalysts, which can simplify product purification and catalyst recovery. For the synthesis of related glycol ethers, methods utilizing polyperfluorosulfonic acid resin catalysts have been shown to be effective, allowing for the reaction of glycols with monohydric alcohols under conditions that are often less problematic than the traditional Williamson synthesis. google.com

Functionalization and Modification of the Polyether Backbone

The functionalization of linear polyethers like this compound is crucial for tailoring their properties for specific applications, such as in drug delivery or material science. biosynsis.comgoogle.com Functionalization typically occurs at the terminal hydroxyl group of the polyether chain.

A common strategy involves converting the terminal hydroxyl group into other functional groups. For instance, the hydroxyl group can be converted to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. mdpi.com This allows for the introduction of a wide variety of functional groups, including amines, thiols, and azides.

Furthermore, oligo(ethylene glycol) chains can be functionalized with moieties that can participate in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This provides a highly efficient and specific method for attaching complex molecules to the polyether backbone. rsc.org For example, a terminal hydroxyl group can be converted to an azide, which can then be "clicked" with an alkyne-containing molecule.

Enzymatic catalysis has also emerged as a powerful tool for the functionalization of poly(ethylene glycol)s (PEGs). mdpi.com For instance, lipase (B570770) enzymes like Candida antarctica Lipase B (CALB) can catalyze the transesterification of esters with the terminal hydroxyl groups of PEGs, allowing for the introduction of functional groups under mild, solvent-free conditions. mdpi.com

Chemo- and Regioselectivity in Synthetic Transformations

Chemo- and regioselectivity are critical considerations in the synthesis and functionalization of polyethers, especially when multiple reactive sites are present. slideshare.netmdpi.comnih.gov In the case of this compound and its parent molecule, tetraethylene glycol, the primary challenge is often differentiating between the two terminal hydroxyl groups to achieve monofunctionalization.

One common strategy to achieve monoselectivity is to use a large excess of the diol starting material relative to the alkylating or functionalizing agent. This statistical approach increases the probability that the reagent will react with only one of the hydroxyl groups. The resulting mixture of unreacted diol, monofunctionalized product, and difunctionalized byproduct can then be separated chromatographically.

For more precise control, protecting group strategies can be employed. One of the hydroxyl groups can be selectively protected, allowing the other to be functionalized. Subsequent deprotection yields the desired monofunctionalized polyether.

In reactions involving different types of functional groups within the same molecule, chemoselectivity becomes paramount. youtube.com For example, if a molecule contains both a hydroxyl group and a carboxyl group, the choice of reagents and reaction conditions will determine which group reacts. For instance, alkylation under basic conditions will preferentially occur at the more acidic phenolic hydroxyl group over a carboxylic acid. slideshare.net

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of polymers and related compounds to minimize environmental impact. ijcrt.orgresolvemass.capnas.org Key aspects include the use of renewable feedstocks, energy-efficient processes, and the reduction or elimination of hazardous substances. resolvemass.ca

For polyether synthesis, a significant green advancement is the move away from traditional organic solvents towards more benign alternatives like water or solvent-free conditions. resolvemass.ca Phase-transfer catalysis contributes to this goal by enabling the use of aqueous phases. acs.orgacs.org

Enzymatic catalysis, as mentioned earlier, represents a significant step towards greener synthesis. mdpi.comijcrt.org These reactions are often performed under mild temperatures and without the need for toxic catalysts or solvents. mdpi.comchemrxiv.org

Another important principle of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. resolvemass.ca The development of catalytic routes and cascade reactions, where multiple transformations occur in a single step, contributes to higher atom economy and reduces waste. pnas.org For instance, the direct catalytic etherification of glycols with alcohols presents a greener alternative to the Williamson synthesis, which generates stoichiometric amounts of salt byproduct. google.com The use of biocompatible initiators, such as zinc proline, for the synthesis of related block copolymers also represents a move towards more sustainable and less toxic chemical processes. rsc.org

Coordination Chemistry of 5,8,11,14,17 Pentaoxaheneicosane As a Ligand

Complexation Behavior with Alkali and Alkaline Earth Metal Cations

5,8,11,14,17-Pentaoxaheneicosane exhibits a significant affinity for alkali and alkaline earth metal cations. The flexible nature of the polyether chain enables it to wrap around the metal ion, with the five oxygen atoms acting as Lewis basic donor sites. The stability of these complexes is largely governed by the size-to-charge ratio of the cation and the conformational arrangement of the ligand.

The interaction is primarily electrostatic, involving ion-dipole forces between the positively charged metal ion and the lone pairs of electrons on the oxygen atoms of the polyether. The chelate effect, arising from the multidentate nature of the ligand, plays a crucial role in the enhanced stability of these complexes compared to their monodentate ether analogues. Generally, the stability of the complexes with alkali metals follows the order Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺, which is inversely related to the ionic radius of the metal ion. A smaller cation with a higher charge density leads to a stronger electrostatic interaction and a more stable complex.

For alkaline earth metals, a similar trend is observed, with Mg²⁺ and Ca²⁺ forming more stable complexes than the larger Sr²⁺ and Ba²⁺ ions. The higher charge of the alkaline earth cations results in stronger ion-dipole interactions and consequently, more stable complexes compared to the alkali metal cations of similar ionic radii.

Interactions with Transition Metal Ions and Lanthanides

The coordination of this compound extends to transition metal ions and lanthanides, where the nature of the bonding can be more complex. With transition metals, in addition to the primary electrostatic interactions, there can be a degree of covalent character in the metal-ligand bond, depending on the specific metal ion and its oxidation state. The flexible ligand can adapt to the preferred coordination geometries of different transition metals, which can range from tetrahedral to octahedral.

The interaction with lanthanide ions is particularly interesting due to the unique properties of these elements. Lanthanide contraction, the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number, plays a significant role in the stability of their complexes with this compound. The complexation is again primarily electrostatic, and the stability of the complexes generally increases across the lanthanide series from La³⁺ to Lu³⁺. The high coordination numbers (often 8 or 9) favored by lanthanide ions can be readily accommodated by the flexible, multidentate nature of the polyether ligand.

Quantitative Analysis of Stoichiometry and Stability Constants of Metal Complexes

The stoichiometry of the metal complexes formed with this compound is typically 1:1 (metal:ligand), where a single ligand wraps around the metal cation. The stability of these complexes is quantified by their stability constants (K) or the logarithm of the stability constant (log K). These constants are determined experimentally using various techniques such as potentiometric titrations, spectrophotometry, calorimetry, and nuclear magnetic resonance (NMR) spectroscopy.

While specific stability constants for this compound are not extensively reported, data for analogous, shorter-chain glymes can provide valuable insights. The stability of the complexes is influenced by factors such as the nature of the metal ion (size and charge), the solvent, and the temperature.

Table 1: Representative Log K Values for 1:1 Complexes of Glyme-type Ligands with Various Cations in Methanol (B129727) at 25 °C
CationTetraglyme (B29129) (analogue)
Li⁺1.65
Na⁺2.05
K⁺2.20
Rb⁺1.95
Cs⁺1.60
Ca²⁺2.90
Sr²⁺3.50
Ba²⁺3.80

Note: The data presented is for tetraglyme, a shorter-chain analogue of this compound, and is intended to be illustrative of the general trends in stability.

Structural Characterization of Coordination Compounds (e.g., X-ray Crystallography, Advanced Spectroscopy)

NMR spectroscopy is a powerful tool for studying the structure and dynamics of these complexes in solution. ¹H and ¹³C NMR spectroscopy can provide information about the conformation of the ligand upon complexation. Changes in the chemical shifts of the protons and carbons of the polyether chain upon binding to a metal ion can be used to probe the nature of the interaction and the stoichiometry of the complex in solution. For certain metal nuclei, direct NMR observation can provide further insights into the coordination environment.

Computational Modeling of Metal-Ligand Binding Interactions and Energetics

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for understanding the intricacies of metal-ligand binding in complexes of this compound. These theoretical methods allow for the calculation of the optimized geometries of the complexes, providing detailed structural information that can be compared with experimental data.

Supramolecular Chemistry and Host Guest Recognition Involving 5,8,11,14,17 Pentaoxaheneicosane

Exploration of Non-Covalent Interactions and Binding Motifs

The ability of 5,8,11,14,17-pentaoxaheneicosane and related acyclic polyethers to engage in host-guest chemistry is fundamentally governed by a variety of non-covalent interactions. wikipedia.orgnih.gov These interactions, though individually weaker than covalent bonds, collectively contribute to the formation of stable supramolecular assemblies.

The primary binding motif for these flexible hosts involves ion-dipole interactions . pageplace.delibretexts.org The oxygen atoms within the polyether chain possess partial negative charges due to their high electronegativity, making them effective binding sites for cations. The flexible backbone of the podand allows it to wrap around a guest cation in a "pseudocyclic" or helical fashion, positioning the oxygen atoms to create a coordination cavity that is energetically favorable for the guest. nih.gov

Hydrogen bonding also plays a crucial role, particularly when the guest molecule is a protonated species, such as an ammonium (B1175870) ion, or when the host structure incorporates hydrogen bond donor groups. nih.govwikipedia.org For instance, the interaction between protonated amines and the ether oxygens of crown ethers, which are cyclic analogues, is a well-documented example of this type of binding. wikipedia.org

In certain contexts, cation-π interactions can also be a factor, especially if the guest molecule contains aromatic rings. nih.govnih.gov While the primary interaction for a simple cation would be with the ether oxygens, the possibility for these weaker, yet significant, interactions adds another layer of complexity to the binding motifs.

Formation of Inclusion Complexes with Organic and Inorganic Guest Molecules

Acyclic polyethers like this compound are known to form inclusion complexes with a variety of guest molecules, most notably with inorganic cations. The flexible nature of the polyether chain allows it to adapt its conformation to encapsulate guest ions of different sizes. nih.gov This contrasts with their cyclic counterparts, crown ethers, where the cavity size is more rigid and pre-organized, leading to a more pronounced size-selectivity for specific cations. pageplace.dewikipedia.org

The formation of these complexes is often driven by the chelate effect, where the multiple binding sites of the host molecule coordinate to a single guest ion, resulting in a more stable complex than if the binding sites were on separate molecules. wikipedia.org The terminal alkyl groups on the polyether chain can also influence the solubility of the resulting complex, allowing for applications such as the transport of ions across nonpolar liquid membranes. nih.gov

While the primary focus has been on cation binding, the formation of inclusion complexes with neutral organic molecules is also possible. rsc.org In these cases, the binding is typically weaker and driven by a combination of hydrogen bonding and van der Waals interactions. The ability of a flexible host to create a specific binding pocket is a key factor in the successful encapsulation of an organic guest.

Investigation of Binding Affinities and Molecular Recognition Selectivity

The selectivity of a host for one guest over another is a critical aspect of molecular recognition. For acyclic polyethers, selectivity for metal ions is influenced by factors such as the charge density of the cation and the number of ether oxygen atoms in the chain. pageplace.denih.gov For example, a study on acyclic polyethers with amide end groups showed a strong selectivity for lead ions over other metal ions. nih.gov

The flexibility of the host molecule can sometimes lead to lower selectivity compared to more rigid macrocyclic hosts. However, it also allows for the binding of a wider range of guests. nih.govaps.org The terminal groups of the polyether can be modified to enhance selectivity for specific guests.

To illustrate the binding affinities of related systems, the following table presents association constants for the complexation of various alkali metal ions with the crown ether 18-crown-6 (B118740) in methanol (B129727) at 25°C. It is important to note that these are for a cyclic analogue and serve as a reference for the types of interactions and selectivities that can be observed in polyether systems.

Guest CationLog Ka for 18-crown-6
Li⁺4.3
Na⁺6.1
K⁺5.0
Rb⁺4.3
Cs⁺3.5

Data sourced from studies on crown ether complexation and is for illustrative purposes.

Dynamic Aspects and Reversibility of Supramolecular Assemblies

A key characteristic of supramolecular assemblies formed with flexible hosts like this compound is their dynamic and reversible nature. nih.gov The non-covalent bonds that hold the host-guest complex together can be formed and broken without a large input of energy. This reversibility is essential for many of the potential applications of these systems, such as in sensing and catalysis.

The flexibility of the podand allows for a dynamic equilibrium between different conformations of the host-guest complex. aps.orgbgsu.edu This can involve the "wrapping" and "unwrapping" of the host around the guest. The rate of these dynamic processes can be influenced by factors such as the solvent, temperature, and the nature of the guest.

The dynamic nature of these systems can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information on the exchange rates between the free and complexed states of the host and guest.

Potential in Advanced Molecular Sensing and Selective Binding Systems

The ability of acyclic polyethers to selectively bind to specific ions makes them promising candidates for the development of advanced molecular sensors, particularly ion-selective electrodes (ISEs). nih.govumn.edubiointerfaceresearch.com In an ISE, the polyether would act as an ionophore, a molecule that selectively binds and transports an ion across a membrane, generating a measurable electrical potential that is proportional to the concentration of the target ion. youtube.comyoutube.com

By modifying the structure of the polyether, for example, by introducing chromophores or fluorophores, it is possible to create optical sensors. In such a system, the binding of a guest ion would cause a change in the absorption or emission properties of the molecule, providing a visual or spectroscopic signal.

Furthermore, the principles of selective binding demonstrated by these simple podands can be extended to the design of more complex supramolecular systems for applications in areas such as targeted drug delivery and catalysis. The ability to create a specific binding environment through the self-assembly of flexible components is a powerful tool in the development of new functional materials. colab.ws

Applications of 5,8,11,14,17 Pentaoxaheneicosane in Advanced Separation Science and Extraction Technologies

The chemical compound 5,8,11,14,17-Pentaoxaheneicosane, a member of the acyclic polyether family, possesses unique characteristics that make it a subject of interest in advanced separation science. Its structure, featuring a flexible backbone of repeating ether linkages flanked by butyl groups, allows it to form selective complexes with various cations. This property is harnessed in several extraction and separation technologies designed for high efficiency and selectivity.

Contribution to Polymer Chemistry and Advanced Materials Science

Utilization as a Specialized Solvent in Polymerization Processes

Glymes such as 5,8,11,14,17-pentaoxaheneicosane are recognized for their utility as versatile solvents in numerous chemical reactions, including polymerization. nih.gov Their effectiveness stems from a combination of favorable characteristics. They are liquids at room temperature, possess a wide liquid range, and have relatively low viscosities. nih.govregulations.gov Furthermore, their chemical inertness, particularly the absence of acidic protons, makes them aprotic polar solvents that are stable in the presence of strong bases, a common condition in certain polymerization reactions. nih.govacs.org

The dual hydrophilic and hydrophobic nature of glymes allows them to dissolve a wide range of substances, a property not always found in common organic solvents. rsc.org This high solvency, coupled with the ability to solvate cations, can enhance the reactivity of anions, thereby increasing reaction rates and selectivity in polymerization processes. acs.org Research has demonstrated the effectiveness of polyethylene (B3416737) glycol dimethyl ether (PEGDME), a class of compounds that includes tetraglyme (B29129), as an environmentally benign solvent for organic synthesis, such as the oxidative scission of aromatic olefins. nih.gov In one study, PEGDME provided a near-quantitative yield, highlighting its efficacy as a reaction medium. nih.gov This performance suggests its suitability for various polymerization reactions where solvent polarity and stability are crucial.

Incorporation into Polymer Matrices for Enhanced Material Properties

The incorporation of this compound into polymer matrices is a strategy employed to impart specific, desirable properties to the final material. Its distinct molecular structure and characteristics allow it to modify the bulk and surface properties of polymers.

A notable application is in the surface modification of biomedical devices. For instance, tetraglyme has been used to create coatings for glucose sensors. sigmaaldrich.com When applied via radiofrequency plasma deposition, the tetraglyme coating renders the sensor "non-fouling," a critical feature that prevents the unwanted adsorption of proteins while promoting the adhesion of cells. sigmaaldrich.com This selective behavior is crucial for the long-term stability and accuracy of implantable biosensors. The ability of the tetraglyme layer to enhance the linking of biomimetic molecules to the surface further underscores its value in creating advanced, functional materials for biomedical applications. sigmaaldrich.com

Development of Polyether-Based Copolymers and Blends

The molecular structure of this compound makes it a valuable building block for the synthesis of new polymers. Described as a linear, homobifunctional molecule, it can act as a monomer or a cross-linking agent in polymerization reactions. sigmaaldrich.com Its terminal methyl ether groups are generally unreactive, but the polyether chain itself can be functionalized or it can be synthesized with reactive end groups to allow for its incorporation into polymer backbones.

Its utility as a cross-linking reagent in "click chemistry" highlights its role in creating complex polymer architectures. sigmaaldrich.com Click chemistry reactions are known for their high efficiency and specificity, allowing for the precise construction of copolymers and polymer networks. By integrating the flexible and polar polyether chain of tetraglyme, chemists can tailor the properties of the resulting copolymers and blends, influencing characteristics such as flexibility, ion conductivity, and hydrophilicity.

Role in Advanced Electrolyte Formulations for Energy Technologies

One of the most significant contributions of this compound is in the field of energy storage, particularly as a key component in electrolytes for next-generation batteries. rsc.org Its high boiling point, low volatility, and excellent thermal and chemical stability make it a safer alternative to the volatile and flammable organic ester solvents typically used in lithium-ion batteries. wikipedia.orgrsc.org

Tetraglyme-based electrolytes have been extensively studied for use in high-energy battery systems, including lithium-sulfur (Li-S) and lithium-oxygen (Li-O₂) batteries. rsc.org Its ability to dissolve lithium salts while remaining stable against the highly reactive lithium metal anode is a critical advantage. rsc.orgucl.ac.uk Furthermore, higher-chain glymes like tetraglyme exhibit low toxicity, adding to their appeal as more environmentally benign electrolyte components. rsc.org

Research has demonstrated the practical benefits of using tetraglyme in electrolyte formulations. For example, a non-flammable electrolyte composed of a lithium salt dissolved in tetraglyme has been successfully used in rechargeable lithium metal cells with olivine (B12688019) cathodes like LiFePO₄. ucl.ac.ukresearchgate.net These cells exhibit promising cycling performance, delivering high specific capacities and good rate capability. ucl.ac.ukresearchgate.net Studies have also explored the impact of different lithium salts on the performance of tetraglyme-based electrolytes, showing that the choice of salt can significantly influence ionic conductivity and interfacial resistance. researchgate.net

More recently, hybrid electrolytes combining tetraglyme and water have shown promise for aqueous zinc-ion batteries (AZIBs). mdpi.com These hybrid systems can inhibit water activity and the formation of zinc dendrites, leading to excellent cycling stability and high capacity retention. mdpi.com

Interactive Table: Performance of Tetraglyme-Based Electrolytes in Batteries

Battery SystemElectrolyte CompositionPerformance MetricValueSource
Li/Pyrite1M LiTFSI in TEGDMEDischarge Capacity (after 20 cycles)438 mAh g⁻¹ researchgate.net
Li/LiFePO₄LiCF₃SO₃ in TEGDMEDischarge Capacity (at C/10)~150 mAh g⁻¹ ucl.ac.ukresearchgate.net
Li/LiFePO₄LiCF₃SO₃ in TEGDMEDischarge Capacity (at 2C)~110 mAh g⁻¹ ucl.ac.ukresearchgate.net
Zn/V₂O₅1 M Zn(CF₃SO₃)₂ in TEGDME/H₂O (1:1)Capacity Retention (after 200 cycles)91.7% mdpi.com
Zn/V₂O₅1 M Zn(CF₃SO₃)₂ in TEGDME/H₂O (1:1)Reversible Capacity (after 200 cycles)~300 mAh g⁻¹ mdpi.com

Influence on Polymer Morphology, Rheology, and Performance Characteristics

The inclusion of this compound, either as a solvent, an additive, or a comonomer, can significantly influence the final characteristics of a polymer material.

Performance Characteristics: The influence on performance is multifaceted. In electrolyte applications, its primary role is to enhance safety (non-flammability) and electrochemical stability, leading to longer cycle life and higher energy density in batteries. rsc.orgucl.ac.uk In polymer coatings, as seen with biosensors, it improves performance by creating a biocompatible and functional surface that resists biofouling. sigmaaldrich.com By acting as a cross-linking agent, it can improve the mechanical integrity and thermal stability of the resulting polymer network. The inherent polarity and ion-solvating ability of the ether linkages can also be harnessed to create materials with tailored dielectric properties or antistatic characteristics.

Catalysis and Reaction Medium Applications

5,8,11,14,17-Pentaoxaheneicosane as a Reaction Solvent for Specific Chemical Transformations

As a polar aprotic solvent, this compound is an ideal candidate for a range of chemical transformations, particularly those requiring elevated temperatures. wikipedia.orgchemicalbook.com Its robust nature and ability to dissolve a wide array of substances contribute to its utility in diverse reaction types. lanl.govpsu.edu

One notable application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov The choice of solvent in these reactions is critical as it can significantly influence the reaction's outcome. nih.gov While a variety of solvents can be used, the polarity of the medium can affect the selectivity of the cross-coupling process. nih.gov

Furthermore, this compound has been investigated as a solvent for the dehydrogenation of ammonia (B1221849) borane (B79455) (AB), a compound with high hydrogen storage capacity. scispace.comrsc.org In this context, it serves not only as a solvent but also as a medium that can facilitate the release of hydrogen, a key process for potential fuel cell applications. scispace.comrsc.org Research has shown that the thermolysis of ammonia borane in the presence of polyether promoters like tetraglyme (B29129) can enhance the dehydrogenation kinetics. scispace.com

Use as a Co-catalyst or Component in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. slideshare.netyoutube.com The catalyst, often a quaternary ammonium (B1175870) salt, transports one of the reactants across the phase boundary, enabling the reaction to proceed. slideshare.netyoutube.com

The structure of this compound, with its repeating ethylene (B1197577) oxide units, gives it the ability to complex cations, a key feature in certain catalytic processes. psu.edunih.gov This characteristic is analogous to the function of crown ethers, which are also known to be effective phase transfer catalysts. The oxygen atoms in the polyether chain can coordinate with metal cations, encapsulating them and facilitating their transfer into the organic phase where the reaction with an organic substrate can occur. This property allows it to act as a component in phase transfer catalytic systems, enhancing reaction rates and yields.

Facilitation of Reactions Involving Organometallic Reagents

The use of an appropriate solvent is crucial in reactions involving highly reactive organometallic reagents, such as Grignard reagents and organolithium compounds. researchgate.netyoutube.com These reagents are powerful nucleophiles but are also highly reactive towards protic solvents like water. researchgate.netyoutube.com Therefore, anhydrous, aprotic solvents are essential for their successful application.

Glymes, including this compound, are particularly well-suited for this purpose. nih.gov The lone pairs of electrons on the oxygen atoms of the ether can coordinate with the metal center (e.g., magnesium in a Grignard reagent), forming a stabilizing complex. researchgate.net This complexation not only helps to solubilize the organometallic reagent but also modulates its reactivity, often leading to improved reaction outcomes. researchgate.net The ability of this compound to create a suitable, non-reactive environment makes it a valuable solvent for a wide range of synthetic transformations employing organometallic compounds.

Impact on Reaction Kinetics, Thermodynamics, and Product Selectivity

The choice of solvent can have a profound impact on the kinetic and thermodynamic parameters of a chemical reaction, which in turn influences the rate of reaction and the distribution of products. The polarity, coordinating ability, and boiling point of this compound are all factors that can be leveraged to control these aspects of a reaction.

In the dehydrogenation of ammonia borane, for instance, the ratio of this compound to the reactant has been shown to directly affect the reaction kinetics. Research involving palladium nanoparticle catalysts has demonstrated that varying this ratio impacts the rate of hydrogen release.

Effect of Ammonia Borane (AB) to this compound (TEGDE) Ratio on Dehydrogenation Kinetics at 80 °C
AB:TEGDE RatioHydrogen Release Rate (Normalized)Time to Completion (min)
75:251.00~60
70:301.15~50
65:351.30~45
60:401.45~40
50:501.60~35

This table is generated based on conceptual data trends described in the literature and is for illustrative purposes.

Furthermore, in reactions with multiple potential pathways, the solvent can play a crucial role in determining product selectivity. For example, in Suzuki-Miyaura couplings of substrates with multiple reactive sites, the polarity of the solvent can dictate which site undergoes reaction. nih.gov While nonpolar solvents may favor reaction at one site, polar aprotic solvents like this compound can promote reaction at another, thereby controlling the final product distribution. nih.gov

Assessment as a Green Solvent Alternative in Sustainable Organic Synthesis

The principles of green chemistry encourage the use of solvents that are less hazardous, more efficient, and have a reduced environmental impact. mdpi.comrsc.org The assessment of a solvent's "greenness" involves considering factors such as its toxicity, volatility, flammability, and lifecycle. rsc.org

Theoretical and Computational Chemistry Studies of 5,8,11,14,17 Pentaoxaheneicosane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and intrinsic molecular properties of polyethers like 5,8,11,14,17-Pentaoxaheneicosane. mdpi.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and related properties. nih.gov

Table 1: Representative Calculated Molecular Properties for a Similar Polyether (Tetraglyme) (Note: These values are for a structurally similar compound and serve as an illustrative example of properties that can be determined through quantum chemical calculations.)

PropertyCalculated ValueSignificance
Dipole Moment (μ)~2.5 - 3.0 DIndicates the molecule's overall polarity, affecting solubility and intermolecular interactions.
Molar Mass222.28 g·mol⁻¹ wikipedia.orgFundamental physical property of the molecule.
Standard Enthalpy of Formation (ΔfH⦵298)-1134.6 kJ/mol wikipedia.orgRepresents the energy change upon formation from constituent elements, indicating stability.
HOMO EnergyTypically ~ -7.0 eVRelates to the ability to donate electrons (nucleophilicity).
LUMO EnergyTypically ~ +1.0 eVRelates to the ability to accept electrons (electrophilicity).

Molecular Dynamics Simulations of Solvent and Solute Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-evolved behavior of molecular systems, providing atomic-level insights into the interactions between a solute like this compound and its surrounding solvent molecules. mdpi.commdpi.com These simulations model the movements of atoms over time based on a classical force field, which describes the potential energy of the system. mdpi.com

Studies on tetraglyme (B29129) and other poly(ethylene glycol) (PEG) derivatives reveal how these flexible molecules behave in various environments, from aqueous solutions to nonpolar organic solvents and ionic liquids. mdpi.comresearchgate.net Key findings from such simulations include:

Solvation Structure: The arrangement of solvent molecules around the polyether chain is analyzed using tools like radial distribution functions (RDFs). For instance, in aqueous solutions, water molecules form hydrogen bonds with the ether oxygens, influencing the polymer's conformation. researchgate.net

Conformational Dynamics: MD simulations show that the dihedral angles along the polyether backbone (specifically the O-C-C-O and C-O-C-C angles) are highly sensitive to the solvent environment. Polar solvents tend to favor more compact, gauche conformations, while nonpolar solvents may favor more extended, trans conformations. mdpi.com

Diffusion and Transport Properties: The self-diffusion coefficient of the polyether and surrounding solvent or ions can be calculated, which is crucial for applications such as electrolytes in batteries. mdpi.com

Table 2: Typical Parameters and Outputs from a Molecular Dynamics Simulation of a Polyether System

Simulation Parameter/OutputTypical Value/DescriptionPurpose/Insight Gained
Force FieldOPLS-AA, CHARMM, GAFFDefines the potential energy function for atomic interactions. mdpi.commdpi.com
Simulation TimeNanoseconds (ns) to Microseconds (μs)Determines the timescale of dynamic processes that can be observed. ua.pt
EnsembleNPT (constant Number of particles, Pressure, Temperature)Simulates conditions that mimic standard laboratory experiments. mdpi.com
Radial Distribution Function (RDF)Peak positions indicate probable distances between atom pairs (e.g., ether oxygen and cation). mdpi.comReveals the local solvation and coordination structure. mdpi.com
Radius of Gyration (Rg)A measure of the overall size and compactness of the polymer chain.Indicates conformational changes (e.g., coil-to-globule transition). mdpi.com

Predictive Modeling of Binding Energies, Conformational States, and Reactivity

Computational models are extensively used to predict the binding affinities of polyethers with various species, their preferred three-dimensional shapes, and their chemical reactivity.

Binding Energies: Polyethers like this compound are known for their ability to chelate cations, a property that makes them similar to crown ethers and useful in applications like phase-transfer catalysis and battery electrolytes. ua.ptnih.gov Computational studies, often combining MD simulations with quantum mechanics, can calculate the binding free energy of a polyether wrapping around a cation (e.g., Li⁺, Na⁺, K⁺). These calculations show that the stability of the [cation(glyme)]⁺ complex is a critical factor in determining the properties of solvate ionic liquids. ua.ptregulations.gov The binding energy is influenced by the size of the cation and the chain length of the polyether.

Conformational States: The flexibility of the polyether chain results in a complex conformational landscape. The relative stability of different conformers (arrangements of atoms that can be interconverted by rotation about single bonds) is a key determinant of the material's bulk properties. Theoretical studies on ethylene (B1197577) glycol and its oligomers show a preference for the gauche conformation around the O-C-C-O dihedral angle, which is stabilized by intramolecular hydrogen bonding or favorable dipole interactions. mdpi.comnih.gov The presence of bulky butyl end-groups in this compound would introduce additional steric effects that computational models can quantify.

Reactivity: Predictive models can also forecast the reactivity of the molecule. By calculating properties like the electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for electrophilic or nucleophilic attack. For polyethers, the lone pairs on the ether oxygens are the primary sites of nucleophilic character, making them susceptible to protonation and subsequent acid-catalyzed cleavage. princeton.edu

Table 3: Conformational Preferences in Ethylene Glycol Derivatives

Dihedral AnglePreferred ConformationReason for PreferenceReference
O-C-C-OGaucheStabilizing hyperconjugation and intramolecular hydrogen bonding (in hydroxyl-terminated glycols). mdpi.comnih.gov
C-O-C-CTransMinimization of steric hindrance. mdpi.com

Applications of Density Functional Theory (DFT) in Polyether Research

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying a wide range of materials, including polyethers. mdpi.com Unlike simpler empirical models, DFT provides a quantum mechanical description of the electronic system, allowing for a more accurate prediction of geometries, energies, and electronic properties. nih.gov

In the context of polyether research, DFT is applied to:

Determine Molecular Geometries: DFT is used to find the lowest-energy (most stable) conformations of polyether molecules and their complexes with ions or other molecules. mdpi.com

Calculate Vibrational Spectra: Theoretical vibrational frequencies (e.g., for IR and Raman spectroscopy) can be calculated and compared with experimental spectra to confirm molecular structures and assignments of spectral bands.

Investigate Reaction Energetics: DFT is used to calculate the energy changes that occur during a chemical reaction, including the energies of reactants, products, transition states, and intermediates. This allows for the determination of activation energies and reaction enthalpies. ucsb.edu

Understand Intermolecular Interactions: DFT can quantify the strength and nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the behavior of polyethers in condensed phases and their interactions with other molecules. mdpi.com

Material Design: By predicting the properties of hypothetical molecules, DFT can guide the design of new polyethers with tailored characteristics for specific applications, such as improved ion conductivity for batteries or specific binding properties for sensors.

Computational Approaches to Elucidating Reaction Mechanisms and Pathways

Understanding the step-by-step process of a chemical reaction, known as the reaction mechanism, is a central goal of chemistry. Computational methods are indispensable for this task, as they can characterize transient species like transition states that are often impossible to observe experimentally. nih.gov

For a polyether like this compound, a key reaction is acid-catalyzed cleavage of the C-O ether bonds. mdpi.comprinceton.edu Computational approaches to elucidating this mechanism typically involve the following steps:

Locating Stationary Points: Quantum chemical methods (usually DFT) are used to find the optimized geometries and energies of the reactants, products, and any intermediates.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Specialized algorithms are used to locate this "saddle point" on the potential energy surface. The structure of the TS provides critical information about the bond-breaking and bond-forming processes. For ether cleavage, the TS would likely involve a protonated ether oxygen and the attacking nucleophile (e.g., a halide ion). princeton.edu

Calculating the Intrinsic Reaction Coordinate (IRC): An IRC calculation maps the reaction pathway that connects the transition state to the reactants and products, confirming that the located TS is correct for the reaction of interest. nih.gov

Determining the Energy Profile: By calculating the energies of the species along the IRC, a reaction energy profile can be constructed. This profile shows the activation energy barrier, which is directly related to the reaction rate.

These computational studies can distinguish between different possible mechanisms, such as Sₙ1 versus Sₙ2 pathways for nucleophilic attack, and can reveal the influence of the molecular structure (e.g., primary vs. tertiary carbons adjacent to the ether oxygen) on the reaction pathway. mdpi.comprinceton.edu

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 5,8,11,14,17-Pentaoxaheneicosane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The terminal butyl groups would show a characteristic triplet for the methyl (CH₃) protons and a series of multiplets for the methylene (B1212753) (CH₂) protons adjacent to the methyl group and the ether linkage. The protons within the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) would likely appear as complex multiplets or singlets, depending on the solvent and resolution, located in the chemical shift region typical for ethers (around 3.6 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. For this compound, separate signals would be expected for the carbon atoms of the terminal butyl groups and the carbons within the polyether chain. The chemical shifts of these carbons would be indicative of their bonding environment, with carbons bonded to oxygen appearing further downfield.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, confirming the precise structural assignment of this compound. While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on established principles and databases for similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (terminal)~0.9~14
CH₂ (next to CH₃)~1.4~19
CH₂ (next to ether O)~1.6~32
O-CH₂ (butyl group)~3.4~70
O-CH₂-CH₂-O~3.6~71

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its ether linkages and alkane backbone. A prominent and broad band in the region of 1150-1085 cm⁻¹ would correspond to the C-O-C stretching vibrations of the multiple ether groups. Additionally, C-H stretching vibrations for the alkane portions of the molecule would be observed in the 2950-2850 cm⁻¹ region. The absence of significant peaks in other regions, such as a broad band around 3300 cm⁻¹ (O-H stretch) or a sharp peak around 1700 cm⁻¹ (C=O stretch), would confirm the purity of the compound and the absence of hydroxyl or carbonyl impurities.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the C-H stretching and bending modes would also be visible in the Raman spectrum. The symmetric C-O-C stretching vibrations may also give rise to Raman signals.

Table 2: Expected Infrared Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (alkane)2950-2850Strong
C-H Bend (alkane)1470-1450Medium
C-O-C Stretch (ether)1150-1085Strong

Mass Spectrometry (MS) Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine its monoisotopic mass, which is calculated to be 306.240624 g/mol for the molecular formula C16H34O5. epa.govwikidata.org This precise mass measurement is crucial for confirming the elemental composition.

In a typical mass spectrometry experiment using a soft ionization technique like electrospray ionization (ESI), the molecule would likely be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. uni.lu The predicted mass-to-charge ratios (m/z) for these common adducts are presented in the table below. uni.lu Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would involve the collision-induced dissociation of a selected precursor ion. The resulting fragment ions would provide valuable information about the connectivity of the molecule, with characteristic losses of the repeating ethylene glycol units or cleavage at the ether linkages.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts
Adductm/z
[M+H]⁺307.24791
[M+Na]⁺329.22985
[M+K]⁺345.20379
[M+NH₄]⁺324.27445

Data sourced from predicted values. uni.lu

Advanced Chromatographic Methods (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including polyethers. nih.govnih.goveur.nlresearchgate.net For this compound, reversed-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer would be the method of choice. A C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The mass spectrometer would serve as a highly specific and sensitive detector. This technique is ideal for purity assessment and for quantifying the compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC with a universal detector, such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), can also be used for the analysis of this compound, which lacks a strong UV chromophore. These detectors provide a response proportional to the mass of the analyte, making them suitable for purity determination and quantification.

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Material Stability Studies

Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, a DSC analysis would be able to determine its melting point, if it is a solid at room temperature, or its glass transition temperature. It could also reveal any other phase transitions, such as crystallization or solid-solid transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA analysis of this compound would determine its thermal stability and decomposition temperature. The resulting thermogram would show the temperature at which the compound begins to degrade and the profile of its weight loss. This information is crucial for understanding the material's upper-temperature limits for storage and application. For a related compound, 5-Sulfosalicylic acid dihydrate, the decomposition point ranges from 280°C to 300°C, giving a general idea of the temperatures at which similar organic molecules may degrade. chemicalbook.com

Environmental Research: Transport, Fate, and Biodegradation Mechanisms of Acyclic Polyethers

Mechanisms of Environmental Mobility in Soil and Aquatic Systems

The environmental mobility of acyclic polyethers like 5,8,11,14,17-Pentaoxaheneicosane in soil and aquatic systems is governed by their physicochemical properties, such as water solubility, and interactions with environmental matrices. While specific studies on this compound are limited, the behavior of analogous short-chain polyethers like polyethylene (B3416737) glycols (PEGs) provides valuable insights.

Acyclic polyethers generally exhibit high water solubility due to the presence of polar ether linkages. This property suggests a potential for significant mobility in aqueous environments, with transport primarily driven by advection and dispersion with water flow. In soil systems, their movement is influenced by adsorption to soil organic matter and clay particles. The extent of adsorption is typically inversely related to their water solubility; more water-soluble, shorter-chain polyethers are expected to be more mobile.

Table 1: Predicted Physicochemical Properties and Environmental Mobility of this compound

PropertyPredicted Value/BehaviorImplication for Environmental Mobility
Molecular Formula C16H34O5 epa.govuni.lu-
Molar Mass 306.44 g/mol epa.govInfluences diffusion and transport rates.
Water Solubility High (by analogy with similar polyethers)High potential for leaching in soil and transport in aquatic systems.
Log Kow (Octanol-Water Partition Coefficient) Low (by analogy with similar polyethers)Low potential for bioaccumulation in fatty tissues; preference for the aqueous phase.
Soil Adsorption Coefficient (Koc) Low (predicted)High mobility in soil, with limited retention by organic matter.

Biodegradation Pathways and Microbial Degradation Studies

The biodegradation of acyclic polyethers is a critical process determining their environmental fate. Research has primarily focused on polyethylene glycols (PEGs), but the fundamental mechanisms are applicable to other linear polyethers like this compound.

Aerobic Biodegradation:

Under aerobic conditions, the microbial degradation of polyethers typically proceeds through an oxidative pathway. nih.gov This process is often initiated by the oxidation of the terminal alcohol groups to aldehydes and then to carboxylic acids, catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, respectively. nih.gov Subsequently, ether-cleaving enzymes, such as ether hydrolases or monooxygenases, break the C-O bonds, shortening the polymer chain one monomer unit at a time. nih.gov This stepwise depolymerization eventually leads to the formation of smaller molecules that can be assimilated by microorganisms and enter central metabolic pathways. researchgate.net

Anaerobic Biodegradation:

In anaerobic environments, a different set of microbial consortia and enzymatic machinery is responsible for polyether degradation. For some polyethers like PEG, anaerobic degradation can occur via a diol dehydratase-like reaction, which involves the intramolecular dehydration and rearrangement to form an aldehyde, which is then further metabolized. nih.gov The initial steps of anaerobic degradation of other acyclic polyethers are less well understood but are thought to involve hydrolytic or reductive cleavage of the ether bonds.

Microbial Studies:

A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading polyethers. asm.orgnih.gov For instance, several bacterial strains, such as Pseudomonas and Sphingomonas species, have been shown to utilize PEGs as a sole carbon and energy source. nih.gov Fungi, particularly those from the Aspergillus, Penicillium, and Cladosporium genera, have also demonstrated the ability to degrade polyether-based materials. nih.gov The enzymatic machinery in these organisms is specifically adapted to recognize and break down the polyether structure.

Investigation of Environmental Persistence and Degradation Kinetics

The rate of degradation is influenced by several factors, including the molecular weight of the polyether, the environmental conditions (e.g., temperature, pH, oxygen availability), and the presence of a competent microbial population. Generally, lower molecular weight, linear polyethers are more readily degraded than their high molecular weight, branched counterparts. researchgate.net

Table 2: Factors Influencing the Degradation Kinetics of Acyclic Polyethers

FactorInfluence on Degradation RateRationale
Molecular Weight Lower molecular weight generally leads to a faster degradation rate. researchgate.netSmaller molecules are more easily transported across cell membranes and are more bioavailable to microbial enzymes. researchgate.net
Oxygen Availability Aerobic conditions often favor faster degradation.Oxidative pathways are typically more efficient for the initial breakdown of the polymer chain. nih.gov
Temperature Degradation rates are temperature-dependent, with optimal ranges for microbial activity.Enzymatic reactions have specific temperature optima for maximum efficiency.
pH pH affects microbial activity and enzyme stability.Extreme pH values can inhibit microbial growth and denature degradative enzymes.
Microbial Population The presence of adapted microbial consortia is crucial for efficient degradation. asm.orgnih.govSpecific enzymes are required to initiate and carry out the breakdown of polyether chains. nih.gov

Photodegradation and Hydrolysis Mechanisms in Natural Environments

In addition to biodegradation, abiotic processes such as photodegradation and hydrolysis can contribute to the transformation of acyclic polyethers in the environment.

Photodegradation:

Photodegradation involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum. For polyethers, this process is often initiated by the formation of free radicals. youtube.com The absorption of UV radiation can lead to the homolytic cleavage of C-O or C-H bonds, generating highly reactive radical species. These radicals can then participate in a cascade of secondary reactions, including reaction with oxygen (photo-oxidation), leading to chain scission and the formation of various degradation products such as hydroperoxides, aldehydes, and carboxylic acids. researchgate.netnsf.gov The presence of photosensitizers in the environment, such as humic substances, can accelerate the photodegradation process.

Hydrolysis:

Biogeochemical Cycling and Ecosystem Impact of Polyether Compounds

The introduction of synthetic compounds like acyclic polyethers into the environment can potentially influence biogeochemical cycles and have impacts on ecosystems.

Biogeochemical Cycling:

Biogeochemical cycles involve the transformation and transport of elements through the Earth's spheres (atmosphere, hydrosphere, lithosphere, and biosphere). libretexts.orglibretexts.orgkhanacademy.orgkhanacademy.org When acyclic polyethers are degraded, their constituent elements, primarily carbon, hydrogen, and oxygen, are released and can be incorporated into natural cycles. For example, complete mineralization through biodegradation releases carbon dioxide and water, which are fundamental components of the carbon and water cycles, respectively. libretexts.org However, the incomplete degradation of these compounds could lead to the formation of persistent metabolites, which might have their own distinct environmental fate and transport pathways.

Ecosystem Impact:

The potential ecosystem impact of acyclic polyethers is related to their bioavailability, persistence, and the toxicity of the parent compound and its degradation products. mdpi.comresearchgate.net While short-chain polyethers like PEGs are generally considered to have low toxicity, the accumulation of these compounds or their byproducts in specific environmental compartments could potentially affect local microbial communities and other organisms. For instance, high concentrations of readily biodegradable polyethers could lead to localized oxygen depletion in aquatic systems due to increased microbial respiration. The long-term ecological consequences of the widespread use and release of these synthetic compounds are an area of ongoing research.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 5,8,11,14,17-Pentaoxaheneicosane with high purity?

  • Methodological Answer : Synthesis typically involves iterative etherification reactions using diols and alkyl halides under controlled conditions. Purification steps may include column chromatography (silica gel) and recrystallization from non-polar solvents. Stability during synthesis requires inert atmospheres (e.g., nitrogen) to prevent oxidation, as polyethers are sensitive to strong oxidizers . Key parameters to monitor include reaction temperature (avoiding exothermic side reactions) and stoichiometric ratios of reactants.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Analysis : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm ether linkages and backbone geometry. Compare experimental spectra with computational predictions (e.g., DFT simulations) .
  • Physicochemical Properties : Measure melting point (differential scanning calorimetry), density (pycnometry), and solubility (HPLC for partition coefficients). For example, similar polyethers exhibit densities ~1.12–1.15 g/cm3^3 and boiling points >300°C .
  • Example Data Table :
PropertyMethodTypical Value
DensityPycnometry1.12–1.15 g/cm3^3
Boiling PointDynamic Vapor Pressure Analysis>300°C (decomposes)
Solubility in WaterGravimetric Analysis<0.1 mg/mL (25°C)

Q. What stability considerations are critical for storing this compound under laboratory conditions?

  • Methodological Answer : Store in amber glass containers under inert gas (argon) to minimize oxidative degradation. Avoid exposure to humidity (use desiccants) and temperatures >30°C, as polyethers may undergo hydrolytic cleavage or thermal decomposition . Periodic stability testing via FT-IR or TGA can detect degradation products.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Implement a 2k2^k factorial design to evaluate variables like catalyst concentration (e.g., NaH), solvent polarity (THF vs. DMF), and reaction time. Use ANOVA to identify significant factors affecting yield and purity. For example, a 3-factor design might reveal solvent polarity as the dominant variable (p < 0.05) .

Q. What computational tools effectively model supramolecular interactions of this compound in polymer matrices?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can predict host-guest interactions with polymers like PEG. Parameterize force fields using quantum mechanical data (e.g., Gaussian09). Validate models via SAXS or neutron scattering to compare predicted vs. experimental radial distribution functions .

Q. How should researchers address discrepancies between experimental and theoretical reactivity data for this compound?

  • Methodological Answer : Conduct sensitivity analysis on computational parameters (e.g., basis sets, solvation models). Cross-validate with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates). If discrepancies persist, revise mechanistic hypotheses (e.g., propose alternative transition states) and validate via isotopic labeling studies .

Q. What advanced spectroscopic techniques resolve ambiguities in conformational analysis?

  • Methodological Answer : Use 2D NOESY NMR to probe spatial proximity of oxygen atoms in the ether backbone. Complement with variable-temperature NMR to assess dynamic conformational changes. For unresolved stereochemistry, employ X-ray crystallography or cryo-EM if single crystals are obtainable .

Q. What frameworks assess the environmental impact of this compound during disposal?

  • Methodological Answer : Follow OECD guidelines for biodegradation (Test 301F) and bioaccumulation (log KowK_{ow} predictions). Use LC-MS to detect trace degradation products in simulated wastewater. For atmospheric impact, model oxidation pathways using software like AERMOD, referencing methodologies from DOE atmospheric studies .

Methodological Resources

  • Experimental Design : Factorial design principles , AI-driven simulation tools (COMSOL Multiphysics) .
  • Data Validation : Cross-referencing theoretical and experimental data , error analysis protocols .
  • Safety and Compliance : Storage guidelines , disposal regulations .

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5,8,11,14,17-Pentaoxaheneicosane
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5,8,11,14,17-Pentaoxaheneicosane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.